molecular formula C10H18O2 B11938472 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane CAS No. 3695-38-3

2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

Cat. No.: B11938472
CAS No.: 3695-38-3
M. Wt: 170.25 g/mol
InChI Key: ZUQJHJGNHCDZTQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane (CAS RN: 68258-95-7; molecular formula: C₁₁H₂₀O₂) is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a methyl group and a branched alkenyl chain (4-methylpent-3-enyl) at the 2-position . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as pheromones and chiral building blocks . Its structure combines the stability of the dioxolane ring with the reactivity of the alkenyl moiety, enabling applications in asymmetric synthesis and controlled-release formulations.

Properties

CAS No.

3695-38-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3)11-7-8-12-10/h5H,4,6-8H2,1-3H3

InChI Key

ZUQJHJGNHCDZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(OCCO1)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported synthesis involves the acid-catalyzed cyclization of 4-methylpent-3-en-1,2-diol with ketones or aldehydes. Protonation of the diol’s hydroxyl group initiates nucleophilic attack on the carbonyl carbon, forming a hemiketal intermediate that undergoes intramolecular cyclization to yield the dioxolane ring.

Reaction equation:

4-methylpent-3-en-1,2-diol+acetoneH+2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane+H2O\text{4-methylpent-3-en-1,2-diol} + \text{acetone} \xrightarrow{\text{H}^+} \text{2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane} + \text{H}_2\text{O}

Catalytic Systems

  • Brønsted acids: p-Toluenesulfonic acid (pTSA, 0.5–2 mol%) achieves 78–92% yields in toluene at 80–110°C.

  • Lewis acids: ZnCl₂ and BF₃·Et₂O (1–3 mol%) enable reactions at lower temperatures (40–60°C) but require anhydrous conditions.

Solvent and Temperature Optimization

A comparative study of reaction media reveals:

SolventBoiling Point (°C)Yield (%)Reaction Time (h)
Toluene110896
Dichloromethane40724
THF66688
Solvent-free-8112

Data adapted from patent EP2524959A1. Toluene emerges as the optimal solvent due to its ability to azeotropically remove water, driving the equilibrium toward product formation.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Large-scale production (≥100 kg/batch) employs continuous flow systems to enhance heat transfer and reduce side reactions. Key parameters:

  • Residence time: 8–12 minutes

  • Pressure: 2–3 bar (prevents solvent evaporation)

  • Catalyst immobilization: Sulfonic acid-functionalized silica gels enable catalyst recycling for ≥10 batches.

Purification Protocols

  • Distillation: Fractional distillation at 0.1 mbar isolates the product (bp 98–101°C) with >99% purity.

  • Crystallization: Cooling hexane solutions to −20°C achieves 99.5% purity but sacrifices 12–15% yield.

Stereochemical Considerations

Diastereomer Control

The 4-methylpent-3-enyl side chain introduces two stereocenters, generating four possible diastereomers. Patent US7176176B2 details strategies for stereoselective synthesis:

Kinetic vs. Thermodynamic Control

  • High-temperature conditions (110°C): Favors thermodynamically stable trans-diastereomers (75:25 trans:cis)

  • Low-temperature conditions (40°C): Produces kinetic cis-diastereomers (60:40 cis:trans) via stereoselective transition state stabilization.

Alternative Synthetic Routes

Enzymatic Cyclization

Recent advancements employ lipase enzymes (e.g., Candida antarctica Lipase B) in non-aqueous media:

  • Solvent: tert-Butyl methyl ether

  • Conversion: 64% after 48 h

  • Advantage: Eliminates acid waste, but limited to small-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 15–30 minutes with comparable yields (82–87%). Energy consumption decreases by 40% versus conventional heating.

Analytical Characterization

Critical quality control metrics from industrial batches:

ParameterSpecificationMethod
Purity (GC-FID)≥99.0%ASTM D7798-15
Diastereomeric excess≥98% cis or transChiral HPLC (USP 621)
Residual solvent≤50 ppm tolueneHeadspace GC-MS

Data sourced from patent US20120308486A1 .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
One of the primary applications of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane is in the field of analytical chemistry, specifically in liquid chromatography. It has been effectively analyzed using reverse phase high-performance liquid chromatography (HPLC) methods. The typical mobile phase for this analysis consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) facilitates faster ultra-performance liquid chromatography (UPLC) applications, making this method scalable for preparative separation and suitable for pharmacokinetic studies .

Fragrance Industry

Olfactory Properties:
2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane exhibits significant sensory activity and is valued in the fragrance industry. It has been noted for its unique olfactory properties that do not include undesirable notes such as chocolate. The compound is particularly effective when used in mixtures that favor cis isomers over trans isomers, enhancing its sensory appeal . The ability to manipulate the ratio of these isomers allows for tailored fragrance profiles that can be utilized in various cosmetic and perfumery applications.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Analytical ChemistryUsed in HPLC and UPLC for separation and analysisScalable methods suitable for pharmacokinetics
Fragrance IndustryUtilized for its olfactory properties in perfumesTailored sensory profiles with desirable scents
Bio-Based Solvent DevelopmentPotential candidate for sustainable solvent alternativesAddresses environmental concerns

Case Studies

  • HPLC Analysis:
    A study demonstrated the successful application of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane in HPLC setups where it was analyzed under various conditions to optimize separation efficiency. This study highlighted the importance of mobile phase composition on retention times and peak resolution .
  • Fragrance Formulation:
    Research on fragrance compositions revealed that mixtures containing higher proportions of cis isomers of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane were preferred for their enhanced olfactory characteristics. This finding underscores the compound's versatility in creating appealing fragrances while avoiding undesirable notes .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The dioxolane ring can also undergo ring-opening reactions, which are crucial for its reactivity and applications.

Comparison with Similar Compounds

Key Observations :

  • Branching vs. Aromaticity : The target compound’s alkenyl chain contrasts with aromatic (e.g., 4-methoxyphenyl in ) or heteroaromatic (e.g., thienyl in ) substituents, impacting polarity and reactivity.
  • Functional Groups : Ethyl 2-methyl-1,3-dioxolane-2-acetate includes an ester group, enhancing solubility in polar solvents and utility in flavoring agents (e.g., FEMA GRAS 4477) .

Physical and Chemical Properties

Boiling Points and Stability

  • 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane : Predicted to have a higher boiling point (>150°C) due to its branched alkenyl chain, compared to simpler derivatives like 1,3-dioxolane (76°C) .
  • 4-Methyl-2-pentyl-1,3-dioxolane : Linear alkyl chains (pentyl) reduce steric hindrance, lowering boiling points (~120–140°C) relative to branched analogs .
  • Thermal Stability : The alkenyl group in the target compound may enhance thermal resistance compared to saturated analogs, as seen in pheromone synthesis requiring hydrogenation steps .

Reactivity

  • Electrophilic Substitution : Thienyl derivatives (e.g., 5916-12-1) undergo electrophilic substitution at the sulfur heterocycle, enabling functionalization for pharmaceuticals .
  • Hydrogenation : The alkenyl group in the target compound allows selective hydrogenation to yield saturated intermediates, a key step in agrochemical synthesis .

Biological Activity

2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. Understanding its biological activity is essential for exploring its applications in drug development and organic synthesis.

Chemical Structure and Properties

The molecular formula of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane is C_{10}H_{18}O_2, with a molecular weight of approximately 170.252 g/mol. Its structure features a five-membered dioxolane ring containing two oxygen atoms, which contributes to its reactivity and interaction with biological molecules.

Research indicates that 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane can act as both a nucleophile and an electrophile. This duality allows it to form covalent bonds with various biological targets, potentially leading to significant biological effects. The compound's ability to participate in nucleophilic attacks or electrophilic substitutions is crucial for its application in medicinal chemistry .

Antibacterial Activity

A study evaluating the antibacterial properties of various dioxolane derivatives found that 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane exhibited notable activity against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were particularly significant against Staphylococcus aureus and Staphylococcus epidermidis. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis625 - 1250
Enterococcus faecalis625
Pseudomonas aeruginosa1250
Escherichia coliNo activity

Antifungal Activity

In addition to antibacterial effects, the compound showed promising antifungal activity against Candida albicans. All tested derivatives except one demonstrated significant antifungal properties, indicating the potential of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane as a therapeutic agent against fungal infections .

Case Studies

  • Study on Antibacterial Efficacy : In a comparative study of various dioxolanes, 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane was found to outperform several other derivatives in inhibiting the growth of S. aureus and S. epidermidis. The study highlighted the structural features contributing to its enhanced activity.
  • Fungal Inhibition Analysis : Another investigation focused on the antifungal properties of dioxolanes showed that this compound effectively inhibited C. albicans growth at concentrations lower than those required for bacterial inhibition, suggesting a different mechanism of action or sensitivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane, and how does its stereochemistry influence reaction outcomes?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed ketal formation or cationic polymerization. For example, 1,3-dioxolane derivatives are often prepared using Lewis acids (e.g., BF₃-etherate) to initiate ring-opening polymerization . The stereochemistry of substituents on the dioxolane ring can lead to diastereoisomer mixtures, requiring chromatographic separation or NMR analysis for characterization .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemical complexity, particularly for distinguishing diastereoisomers. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to confirm molecular weight (202.25 g/mol) and functional groups (e.g., ether linkages) . Computational tools like density functional theory (DFT) can supplement experimental data to predict vibrational modes and electronic properties.

Q. What are the key physical properties (e.g., solubility, polarity) relevant to experimental design?

  • Methodological Answer : The compound’s low log Kow (-0.37) suggests high water solubility and mobility in soil (Koc = 15), impacting solvent selection for reactions . Its polarity makes it suitable for green solvent mixtures, though researchers must evaluate REACH compliance due to potential reproductive toxicity concerns .

Advanced Research Questions

Q. How do reaction mechanisms differ between cationic polymerization and radical-initiated pathways for 1,3-dioxolane derivatives?

  • Methodological Answer : Cationic polymerization (e.g., using SbF₅ or HClO₄) proceeds via oxonium ion intermediates, favoring cyclic ether ring-opening. Radical pathways, however, require initiators like peroxides and yield less controlled polymer architectures. Kinetic studies using gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) are recommended to compare molecular weight distributions .

Q. What contradictions exist in toxicity assessments, and how should researchers address regulatory uncertainties?

  • Methodological Answer : While 1,3-dioxolane is currently classified as low-risk under REACH, some suppliers flag reproductive toxicity. Researchers must cross-reference Safety Data Sheets (SDS) with in vitro assays (e.g., zebrafish embryo toxicity tests) to validate safety profiles . Environmental persistence studies should include biodegradation assays under aerobic/anaerobic conditions.

Q. Can computational models predict the environmental fate of this compound, and what parameters are most critical?

  • Methodological Answer : Molecular dynamics simulations using software like Gaussian or COSMO-RS can estimate soil adsorption (Koc) and bioconcentration factors (BCF). Key parameters include octanol-water partitioning (log Kow) and Henry’s Law constants. Experimental validation via soil column experiments is advised to refine model accuracy .

Q. What evidence supports the pharmacological potential of 1,3-dioxolane derivatives, and what assays are used to evaluate bioactivity?

  • Methodological Answer : Derivatives like 2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane exhibit antimicrobial and anticancer activities in preliminary studies. Researchers should employ disk diffusion assays (for antimicrobial screening) and MTT assays (for cytotoxicity profiling). Structural analogs with nitro or methoxy substituents show enhanced bioactivity, suggesting SAR studies are warranted .

Data Contradictions and Resolution Strategies

  • Example : Discrepancies in toxicity data highlight the need for harmonized testing protocols. Researchers should prioritize OECD guidelines for acute toxicity and endocrine disruption assays.
  • Example : Conflicting reports on polymerization efficiency (radical vs. cationic) may arise from solvent polarity or initiator purity. Controlled replicate experiments with purified reagents are essential.

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